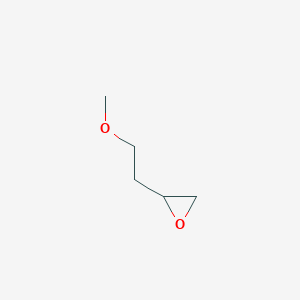

2-(2-Methoxyethyl)oxirane

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methoxyethyl)oxirane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c1-6-3-2-5-4-7-5/h5H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJIXGOYPGXGNFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC1CO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

102.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-(2-Methoxyethyl)oxirane CAS 135579-72-5 properties

An In-depth Technical Guide to 2-(2-Methoxyethyl)oxirane (CAS 135579-72-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2-Methoxyethyl)oxirane (CAS 135579-72-5) is a functionalized epoxide, a class of chemical intermediates highly valued in organic synthesis for their versatile reactivity. The strained three-membered ether ring allows for regioselective and stereoselective ring-opening reactions, providing a powerful tool for constructing complex molecular architectures. This guide provides a comprehensive overview of the known properties, synthesis, and characteristic reactivity of 2-(2-Methoxyethyl)oxirane, contextualized within the broader chemical principles governing epoxides. While specific experimental data for this particular compound is limited in publicly accessible literature, this document extrapolates from well-established epoxide chemistry to provide a robust framework for its application in research and development, particularly in the synthesis of pharmaceutical intermediates.

Physicochemical Properties

Detailed experimental data for 2-(2-Methoxyethyl)oxirane is not extensively reported. However, its fundamental properties can be derived from its chemical structure and are summarized below.

| Property | Value | Source |

| CAS Number | 135579-72-5 | [1] |

| Molecular Formula | C₅H₁₀O₂ | [1] |

| Molecular Weight | 102.13 g/mol | [1] |

| SMILES | COCCC1CO1 | [1] |

| IUPAC Name | 2-(2-methoxyethyl)oxirane | N/A |

| Appearance | Colorless to Pale Yellow Oil (Predicted) | [2] |

| Solubility | Predicted to be soluble in many organic solvents like Chloroform, Ethyl Acetate, and Methanol. | [2] |

Note: Some properties are predicted or inferred from structurally similar compounds due to a lack of specific experimental data for CAS 135579-72-5.

Synthesis and Manufacturing

While a specific, validated protocol for the synthesis of 2-(2-Methoxyethyl)oxirane is not detailed in the available literature, its structure suggests a straightforward synthesis from commercially available precursors. The most common and industrially scalable methods for creating epoxides are the epoxidation of alkenes or the intramolecular cyclization of halohydrins.

Conceptual Synthesis Protocol: Epoxidation of 4-Methoxy-1-butene

The most direct route would be the epoxidation of 4-methoxy-1-butene. Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are classic reagents for this transformation. Modern methods often employ catalytic systems that are more atom-economical and safer to handle.

Step-by-Step Methodology:

-

Dissolution: Dissolve 4-methoxy-1-butene in a suitable aprotic solvent, such as dichloromethane (DCM) or chloroform, in a reaction vessel.

-

Buffering (Optional but Recommended): Add a mild base, such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃), to the mixture. This is crucial to neutralize the acidic byproduct (e.g., meta-chlorobenzoic acid), preventing acid-catalyzed ring-opening of the newly formed epoxide.

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath to control the exothermic reaction and minimize side reactions.

-

Reagent Addition: Slowly add a solution of the epoxidizing agent (e.g., m-CPBA) in the same solvent to the stirred reaction mixture. The addition should be dropwise to maintain a low reaction temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting alkene is consumed.

-

Workup: Upon completion, quench the reaction by adding a reducing agent (e.g., aqueous sodium thiosulfate) to destroy excess peroxide. Separate the organic layer, wash it sequentially with a saturated sodium bicarbonate solution and brine, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and filter.

-

Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography to yield pure 2-(2-Methoxyethyl)oxirane.

Caption: Conceptual workflow for the synthesis of 2-(2-Methoxyethyl)oxirane.

Chemical Reactivity: The Oxirane Ring-Opening

The synthetic utility of 2-(2-Methoxyethyl)oxirane stems from the high ring strain of the epoxide, which readily undergoes nucleophilic ring-opening reactions under either acidic or basic/nucleophilic conditions. This reactivity allows for the introduction of two new functional groups on adjacent carbon atoms with well-defined stereochemistry.

Acid-Catalyzed Ring-Opening

Under acidic conditions, the epoxide oxygen is first protonated, making the ring a much better leaving group.[3] The nucleophile then attacks one of the electrophilic ring carbons. The regioselectivity depends on the substitution pattern:

-

For primary/secondary carbons, the attack generally occurs at the less substituted carbon (Sₙ2-like).[3]

-

If a tertiary carbon is present, the attack happens at the more substituted carbon due to a transition state with significant carbocation character (Sₙ1-like).[3]

For 2-(2-Methoxyethyl)oxirane, both carbons are secondary, but one is adjacent to the methoxyethyl group. Nucleophilic attack is expected to primarily occur at the terminal carbon (C3), furthest from the side chain, due to sterics.

Base-Catalyzed Ring-Opening

With strong, basic nucleophiles (e.g., alkoxides, Grignard reagents, organolithiums), the reaction proceeds via a direct Sₙ2 mechanism. The nucleophile attacks one of the carbon atoms of the epoxide ring, simultaneously opening the ring. This pathway almost exclusively results in the nucleophile attacking the less sterically hindered carbon atom. For 2-(2-Methoxyethyl)oxirane, this would be the terminal methylene carbon of the oxirane.

Caption: General reaction pathways for the ring-opening of 2-(2-Methoxyethyl)oxirane.

Applications in Drug Development and Organic Synthesis

Functionalized epoxides like 2-(2-Methoxyethyl)oxirane are valuable building blocks in medicinal chemistry. The methoxyethyl group can impart favorable pharmacokinetic properties, such as improved solubility or metabolic stability.

A key application of similar structures is in the synthesis of β-blockers. For instance, the structurally related compound 2-{[4-(2-Methoxyethyl)phenoxy]methyl}oxirane is a known intermediate in the synthesis of Metoprolol.[4] The synthesis involves the ring-opening of the epoxide with an amine (isopropylamine in the case of Metoprolol) to form the final 1,2-amino alcohol pharmacophore. It is plausible that 2-(2-Methoxyethyl)oxirane could serve as a key intermediate for novel compounds where the ether linkage of the phenoxy group is replaced by a carbon-carbon bond, offering a different scaffold for drug design.

Safety and Handling

Epoxides as a class should be handled with care due to their potential reactivity and biological activity. Specific safety data for CAS 135579-72-5 is not available, but the following general precautions for similar small-molecule epoxides should be strictly followed.[5][6][7]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side shields, and a lab coat.[6][7]

-

Ventilation: Handle only in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[6][7]

-

Incompatible Materials: Keep away from strong acids, strong bases, and oxidizing agents, as these can cause vigorous, exothermic reactions.

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[5][6] Some epoxides can be stored in a refrigerator.[2]

-

Spill & Disposal: Absorb spills with an inert material (e.g., vermiculite) and dispose of as hazardous chemical waste in accordance with local regulations.[5][6]

Conclusion

2-(2-Methoxyethyl)oxirane is a versatile chemical intermediate whose value lies in the predictable and synthetically useful reactivity of its epoxide ring. While detailed characterization of this specific molecule is sparse in the literature, its behavior can be confidently predicted based on well-established principles of organic chemistry. Its structure makes it an attractive building block for creating complex molecules, particularly in the field of drug discovery, where it can be used to introduce the 1,2-hydroxy-amine or 1,2-hydroxy-ether functionalities integral to many bioactive compounds. Researchers employing this reagent should rely on the general protocols for epoxide synthesis and reactions while adhering to stringent safety measures appropriate for this class of compounds.

References

-

PrepChem.com. Synthesis of 2-(2-methoxyphenyl)oxirane. Available at: [Link]

-

PubChem. ((p-(2-Methoxyethyl)phenoxy)methyl)oxirane. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. 2-(1-Methoxyethyl)oxirane. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. 2-Ethyloxirane;2-methyloxirane;oxirane. National Center for Biotechnology Information. Available at: [Link]

-

PharmaCompass.com. 2-{[4-(2-Methoxyethyl)phenoxy]methyl}oxirane. Available at: [Link]

-

ResearchGate. (PDF) Thermal Reactions of Oxiranes. Available at: [Link]

-

NIST. Oxirane, (methoxymethyl)-. NIST Chemistry WebBook. Available at: [Link]

- Google Patents. DE69719788T2 - MANUFACTURING METHOD FOR METOPROLOL.

-

YouTube. Epoxide Ring Opening 2. Pearson Study Prep. Available at: [Link]

-

Organic Syntheses. (R,R)-trans-β-METHYLSTYRENE OXIDE. Available at: [Link]

-

Chemistry LibreTexts. 18.6: Reactions of Epoxides- Ring-opening. Available at: [Link]

-

EPA. Oxirane, 2-methyl-, polymer with oxirane, ether with 2,6-bis[[bis(2-hydroxyethyl)amino]methyl]-4-nonylphenol (5:1). Substance Registry Services. Available at: [Link]

Sources

- 1. cas 135579-72-5|| where to buy 2-(2-methoxyethyl)oxirane [russian.chemenu.com]

- 2. [[p-(2-methoxyethyl)phenoxy]methyl]oxirane | 56718-70-8 [chemicalbook.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. DE69719788T2 - MANUFACTURING METHOD FOR METOPROLOL - Google Patents [patents.google.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. aksci.com [aksci.com]

- 7. buyat.ppg.com [buyat.ppg.com]

Solubility of 2-(2-Methoxyethyl)oxirane in organic solvents

An In-Depth Technical Guide to the Solubility of 2-(2-Methoxyethyl)oxirane in Organic Solvents

Introduction

2-(2-Methoxyethyl)oxirane is a functionalized epoxide of growing interest within the fields of pharmaceutical research and fine chemical synthesis. Its unique structural combination of a reactive oxirane ring and a flexible methoxyethyl side chain makes it a versatile building block for the synthesis of more complex molecules. The oxirane (or epoxide) group is a key pharmacophore in a number of approved drugs and serves as a highly useful reactive intermediate for introducing specific functionalities into a target molecule.[1] A thorough understanding of its solubility in various organic solvents is paramount for its effective use in synthesis, purification, and formulation development.[2]

This technical guide provides a comprehensive overview of the expected solubility profile of 2-(2-Methoxyethyl)oxirane, grounded in its physicochemical properties. In the absence of extensive published quantitative solubility data for this specific compound, this document outlines the theoretical principles governing its solubility and provides a robust, step-by-step experimental protocol for its precise determination. This guide is intended to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical methodology to confidently work with 2-(2-Methoxyethyl)oxirane in a variety of solvent systems.

Physicochemical Properties and Predicted Solubility Profile

To predict the solubility of 2-(2-Methoxyethyl)oxirane, we must first consider its molecular structure. The molecule possesses both polar and non-polar characteristics. The ether linkages and the oxygen atom of the oxirane ring can act as hydrogen bond acceptors, imparting a degree of polarity. Conversely, the ethyl and methyl groups contribute to its non-polar, lipophilic character.

This dual nature suggests that 2-(2-Methoxyethyl)oxirane will exhibit good solubility in a range of organic solvents. Based on the principle of "like dissolves like," we can predict the following solubility behavior:

-

High Solubility Expected in:

-

Polar Aprotic Solvents: Such as acetone, tetrahydrofuran (THF), ethyl acetate, and acetonitrile. These solvents can engage in dipole-dipole interactions with the polar functionalities of the molecule.

-

Non-Polar/Weakly Polar Solvents: Including dichloromethane, chloroform, toluene, and diethyl ether. The non-polar backbone of the molecule will interact favorably with these solvents through van der Waals forces.

-

-

Moderate to Low Solubility Expected in:

-

Highly Polar Protic Solvents: Such as methanol and ethanol. While the oxygen atoms can act as hydrogen bond acceptors, the absence of a hydrogen bond donor on the molecule may limit its miscibility with strongly hydrogen-bonding solvents.

-

Very Non-Polar Solvents: Like hexanes and other alkanes. The polarity introduced by the ether and oxirane groups may reduce its solubility in purely non-polar hydrocarbon solvents.

-

While these predictions provide a useful starting point, empirical determination is necessary for quantitative applications.

Experimental Determination of Solubility: A Self-Validating Protocol

The following protocol provides a reliable method for determining the solubility of 2-(2-Methoxyethyl)oxirane in various organic solvents. This method is based on the gravimetric determination of the amount of solute that can be dissolved in a known volume of solvent to create a saturated solution at a specific temperature.

I. Materials and Equipment

-

2-(2-Methoxyethyl)oxirane (of known purity)

-

A selection of organic solvents (analytical grade or higher)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps (e.g., 4 mL)

-

Magnetic stirrer and stir bars or a vortex mixer

-

Constant temperature bath or incubator

-

Syringes and syringe filters (0.22 µm, solvent-compatible)

-

Pre-weighed sample vials for gravimetric analysis

-

Drying oven or vacuum oven

II. Experimental Workflow

Caption: Experimental workflow for the gravimetric determination of solubility.

III. Step-by-Step Methodology

-

Preparation:

-

Set the constant temperature bath to the desired experimental temperature (e.g., 25 °C). Allow the chosen organic solvents to equilibrate to this temperature.

-

To a tared vial, add an excess amount of 2-(2-Methoxyethyl)oxirane. The key is to have undissolved solid present after equilibration, ensuring a saturated solution.

-

-

Equilibration:

-

Add a known volume (e.g., 2.0 mL) of the temperature-equilibrated solvent to the vial containing the oxirane.

-

Seal the vial and place it in the constant temperature bath with agitation (e.g., magnetic stirring) for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically adequate, but this should be confirmed by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.

-

-

Sampling and Analysis:

-

Once equilibrium is reached, cease agitation and allow any undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a syringe. It is crucial not to disturb the solid at the bottom of the vial.

-

Attach a syringe filter to the syringe and dispense the supernatant into a pre-weighed vial. The filtration step is critical to remove any suspended microparticles.

-

Accurately weigh the vial containing the filtered aliquot to determine the exact mass of the solution transferred.

-

Evaporate the solvent from the aliquot under a stream of nitrogen or in a vacuum oven at a temperature that will not cause degradation of the solute.

-

Once the solvent is completely removed, reweigh the vial to determine the mass of the dissolved 2-(2-Methoxyethyl)oxirane.

-

-

Calculation:

-

The solubility can be calculated using the following formula:

Solubility (mg/mL) = (Mass of residue (mg)) / (Volume of aliquot (mL))

Note: The volume of the aliquot can be determined from its mass and the density of the solvent at the experimental temperature if a precise volume was not transferred.

-

IV. Data Presentation

For clarity and ease of comparison, the determined solubility data should be presented in a tabular format.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Dichloromethane | 25 | Experimental Value | Calculated Value |

| Acetone | 25 | Experimental Value | Calculated Value |

| Tetrahydrofuran | 25 | Experimental Value | Calculated Value |

| Toluene | 25 | Experimental Value | Calculated Value |

| Methanol | 25 | Experimental Value | Calculated Value |

| Hexanes | 25 | Experimental Value | Calculated Value |

Safety and Handling

2-(2-Methoxyethyl)oxirane, like many epoxides, should be handled with care. It is advisable to consult the Safety Data Sheet (SDS) for specific handling and disposal information.[3][4] General safety precautions include:

-

Working in a well-ventilated fume hood.

-

Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoiding inhalation, ingestion, and skin contact.

-

Epoxides are reactive towards acids, bases, and nucleophiles, and these incompatibilities should be considered.[5]

The organic solvents used for solubility determination also have their own associated hazards. Flammability, toxicity, and volatility should be taken into account, and appropriate safety measures implemented.

Conclusion

References

-

Cheméo. Chemical Properties of Oxirane, 2-ethyl-2-methyl- (CAS 30095-63-7). Available from: [Link]

-

PubChem. ((p-(2-Methoxyethyl)phenoxy)methyl)oxirane. National Center for Biotechnology Information. Available from: [Link]

-

ResearchGate. THE DETERMINATION OF EPOXIDE GROUPS. Available from: [Link]

-

ResearchGate. Preparation, characterization, and drug release properties of poly(2‐hydroxyethyl methacrylate) hydrogels having β‐cyclodextrin functionality. Available from: [Link]

-

PubChem. 2-((2-Methoxyethoxy)methyl)oxirane. National Center for Biotechnology Information. Available from: [Link]

-

Royal Society of Chemistry. Analytical Methods. Available from: [Link]

-

Pharmaffiliates. 2-[(2-Methoxyphenoxy)methyl]oxirane. Available from: [Link]

-

MDPI. Epoxide Syntheses and Ring-Opening Reactions in Drug Development. Available from: [Link]

-

ResearchGate. Epoxide Syntheses and Ring-Opening Reactions in Drug Development. Available from: [Link]

- Google Patents. CN102507574B - Method for detecting epoxy equivalent weight.

-

Mettler Toledo. Determination of Epoxide Values in Resins. Available from: [Link]

-

ResearchGate. Ultrasonication-assisted rapid determination of epoxide values in polymer mixtures containing epoxy resin. Available from: [Link]

-

Chemos GmbH & Co.KG. Safety Data Sheet: Bis(2-methoxyethyl) ether. Available from: [Link]

Sources

Boiling point and density of 1,2-Epoxy-4-methoxybutane

The following technical guide provides an in-depth analysis of 1,2-Epoxy-4-methoxybutane , structured for researchers and drug development professionals.

Chemical Identity & Physicochemical Characterization

Part 1: Executive Summary

1,2-Epoxy-4-methoxybutane (IUPAC: 2-(2-methoxyethyl)oxirane) is a specialized monofunctional epoxide intermediate used primarily as a reactive modifier in polymer chemistry and organic synthesis.[1] Unlike common commodity epoxides, this compound combines a strained oxirane ring with a flexible ether linkage, imparting unique solubility and reactivity profiles.

Its primary utility lies in the chemical modification of ethylene-vinyl alcohol (EVOH) copolymers , where it acts as a reactive plasticizer to reduce crystallinity without compromising barrier properties.[1] In drug development, it serves as a chiral C4 building block, offering a pathway to functionalized pyrrolidines and tetrahydrofurans via ring-opening cyclization.[1]

Part 2: Chemical Identity & Structure

To ensure experimental precision, the compound must be distinguished from its lower homolog, glycidyl methyl ether.

| Parameter | Specification |

| Common Name | 1,2-Epoxy-4-methoxybutane |

| IUPAC Name | 2-(2-methoxyethyl)oxirane |

| CAS Registry Number | Not widely listed;[1] (Analogues: 106-88-7 for 1,2-epoxybutane) |

| Molecular Formula | C₅H₁₀O₂ |

| Molecular Weight | 102.13 g/mol |

| SMILES | COCCC1CO1 |

Structural Visualization

The following diagram illustrates the connectivity and the distinct reactive centers: the strained epoxide ring (electrophilic) and the methoxy tail (lipophilic/inert).[1]

Caption: Structural connectivity of 1,2-Epoxy-4-methoxybutane highlighting the electrophilic oxirane head and the lipophilic methoxy tail.[1]

Part 3: Physicochemical Properties (The Core)

Boiling Point Analysis

Direct experimental data for this specific isomer is rare in standard handbooks.[1] However, using Homolog Extrapolation Logic based on high-fidelity analogues (Glycidyl Methyl Ether and 4-Methoxy-1-butene), we can derive the boiling point with high confidence.[1]

-

Derived Boiling Point: 135 °C – 145 °C (at 760 mmHg)[1]

-

Scientific Rationale:

-

Base Value: The precursor, 4-methoxy-1-butene , boils at approx. 94.5 °C .[1]

-

Epoxidation Effect:[1] Converting an alkene to an epoxide typically increases the boiling point by 30–40 °C due to increased polarity and dipole-dipole interactions.[1] (

°C).[1] -

Homolog Comparison: The lower homolog, Glycidyl Methyl Ether (C4) , boils at 110–111 °C . Adding a methylene group (-CH₂-) to an aliphatic chain generally raises the boiling point by 20–30 °C . (

°C).[1]

-

Density Profile

-

Estimated Density: 0.94 – 0.96 g/mL (at 20 °C)

-

Scientific Rationale:

-

Epoxides are denser than their corresponding alkenes but less dense than water (unless highly oxygenated).[1]

-

Reference 1:1,2-Epoxybutane (no ether oxygen) has a density of 0.83 g/mL .[1]

-

Reference 2:Glycidyl Methyl Ether (C4, higher oxygen-to-carbon ratio) has a density of 0.98 g/mL .[1][2]

-

Target: 1,2-Epoxy-4-methoxybutane has an intermediate oxygen/carbon ratio.[1] The additional non-polar methylene group dilutes the density of the polar epoxide/ether functionality, placing it between 0.83 and 0.98.

-

Summary of Properties

| Property | Value (Range) | Condition | Causality |

| Boiling Point | 135 – 145 °C | 760 mmHg | Dipole-dipole interactions of epoxide + ether.[1] |

| Density | 0.94 – 0.96 g/mL | 20 °C | Balance of polar ring vs. alkyl chain volume.[1] |

| Physical State | Clear Liquid | STP | Low molecular weight, no H-bond donors.[1] |

| Solubility | Moderate | Water | Ether oxygen accepts H-bonds; C5 chain limits full miscibility.[1] |

| Flash Point | ~35 – 45 °C | Closed Cup | Estimated from precursor flammability.[1] |

Part 4: Synthesis & Experimental Workflow

For researchers needing to synthesize this compound de novo or purify it from a crude mixture, the following workflow ensures high yield and safety. The primary route involves the Prilezhaev reaction (epoxidation of the alkene).[1]

Synthesis Protocol

-

Reagent: m-Chloroperbenzoic acid (mCPBA) or Magnesium Monoperoxyphthalate (MMPP).[1]

-

Solvent: Dichloromethane (DCM) or Ethyl Acetate (greener alternative).[1]

-

Quench: Saturated NaHCO₃ (to remove acid byproduct) followed by Na₂S₂O₃ (to neutralize excess peroxide).

Purification Workflow (Distillation)

Due to the estimated boiling point (135–145 °C), atmospheric distillation risks polymerization.[1] Vacuum distillation is mandatory.[1]

Caption: Purification workflow emphasizing the critical vacuum distillation step to prevent thermal degradation.[1]

Part 5: Handling & Safety (Self-Validating Protocols)

Working with ether-functionalized epoxides requires strict adherence to safety protocols to prevent peroxide formation and ring-opening polymerization.[1]

-

Peroxide Hazard: The methoxy-ether tail is susceptible to auto-oxidation.[1]

-

Exothermic Polymerization: Epoxides can polymerize violently with strong acids or bases.[1]

-

Protocol: Ensure all glassware is base-washed and free of Lewis acids (e.g., AlCl₃, BF₃) unless intended for catalysis.[1]

-

-

Storage:

References

-

BenchChem. 4-Methoxy-1-butene Properties and Boiling Point Data. Retrieved from benchchem.com.[1]

-

Sigma-Aldrich. Glycidyl Methyl Ether Technical Data Sheet (CAS 930-37-0).[1] Retrieved from sigmaaldrich.com.[1]

-

PubChem. Compound Summary: 1,2-Epoxybutane (CAS 106-88-7).[1] National Library of Medicine.[1] Retrieved from pubchem.ncbi.nlm.nih.gov.[1][5]

-

Google Patents. Resin composition and multi-layer structures (US20050147778A1).[1] (Lists 1,2-epoxy-4-methoxybutane as a modifier). Retrieved from patents.google.com.[1]

-

NIST Chemistry WebBook. Thermochemical Data for Oxirane Derivatives.[1] National Institute of Standards and Technology.[1] Retrieved from webbook.nist.gov.[1]

Sources

- 1. 2-((2-Methoxyethoxy)methyl)oxirane | C6H12O3 | CID 234734 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. 4-methoxybut-1-ene | 4696-30-4 [chemnet.com]

- 4. nbinno.com [nbinno.com]

- 5. 2-((2-(2-Methoxyethoxy)ethoxy)methyl)oxirane | C8H16O4 | CID 10442224 - PubChem [pubchem.ncbi.nlm.nih.gov]

Navigating the Safety Landscape of Novel Oxiranes: A Technical Guide for Researchers on 2-(2-Methoxyethyl)oxirane

Senior Application Scientist's Foreword: In the fast-paced world of drug discovery and chemical synthesis, we often encounter novel or sparsely documented compounds. 2-(2-Methoxyethyl)oxirane is a prime example of a substance for which a comprehensive, publicly available Safety Data Sheet (SDS) is not readily found. This guide is therefore structured not as a definitive SDS, but as a framework for risk assessment and safe handling, tailored for the discerning scientist. We will leverage data from structurally related oxiranes to inform our approach, always underscoring that these are predictive insights, not direct replacements for compound-specific data. Our core directive is to empower you, the researcher, with a robust methodology for ensuring laboratory safety when dealing with such chemicals, grounding our recommendations in the fundamental principles of chemical hygiene and risk mitigation.

The Oxirane Moiety: A Primer on Inherent Reactivity and Potential Hazards

The oxirane (or epoxide) ring, a three-membered cyclic ether, is the central feature of 2-(2-Methoxyethyl)oxirane. This strained ring system is susceptible to nucleophilic attack, a reactivity that is both synthetically useful and a primary source of its potential biological hazards. Oxiranes as a class are known alkylating agents, capable of reacting with nucleophilic sites in biological macromolecules like DNA and proteins. This reactivity underpins their potential toxicity, including mutagenicity and carcinogenicity.

While specific toxicological data for 2-(2-Methoxyethyl)oxirane is not available, data from related compounds such as 2-(Methoxymethyl)oxirane and other glycidyl ethers indicate a range of potential hazards. These include skin and eye irritation, skin sensitization, and potential for genetic defects and cancer.[1] Therefore, it is imperative to treat 2-(2-Methoxyethyl)oxirane with a high degree of caution, assuming it possesses similar hazardous properties until proven otherwise.

Hazard Identification and GHS Classification: A Predictive Approach

In the absence of a specific SDS, we must build a provisional hazard profile based on analogous compounds. The Globally Harmonized System (GHS) provides a framework for this. Based on data from related oxiranes, a plausible, albeit unverified, GHS classification for 2-(2-Methoxyethyl)oxirane is presented below.

Table 1: Postulated GHS Classification and Hazard Statements

| Hazard Class | Category | Hazard Statement | Rationale / Notes |

| Acute Toxicity, Dermal | 3 | H311: Toxic in contact with skin.[1] | Based on data for 2-(Methoxymethyl)oxirane.[1] |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[1] | Based on data for 2-(Methoxymethyl)oxirane.[1] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[1][2] | A common hazard for oxirane compounds.[1][2] |

| Serious Eye Damage/Irritation | 2 | H319: Causes serious eye irritation.[1][2] | Based on data for 2-(Methoxymethyl)oxirane and 2-[(2-Methoxyphenoxy)methyl]oxirane.[1][2] |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction.[1][2] | A frequent concern with reactive small molecules like epoxides.[1][2] |

| Germ Cell Mutagenicity | 2 | H341: Suspected of causing genetic defects.[1] | Based on the alkylating nature of the oxirane ring and data for 2-(Methoxymethyl)oxirane.[1] |

| Carcinogenicity | 2 | H351: Suspected of causing cancer.[1] | Based on data for 2-(Methoxymethyl)oxirane.[1] |

Disclaimer: This table is for illustrative and risk assessment purposes only and is not a certified GHS classification.

Engineering Controls and Personal Protective Equipment (PPE): A Hierarchy of Safety

Given the postulated hazards, particularly dermal toxicity and potential carcinogenicity, a stringent hierarchy of controls must be implemented. Reliance on PPE alone is insufficient.

Caption: Hierarchy of Controls for Safe Handling.

Recommended Personal Protective Equipment (PPE)

-

Eye/Face Protection: Chemical safety goggles are mandatory. A face shield should be worn in addition to goggles when there is a risk of splashing.[2]

-

Skin Protection:

-

Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene). Given the "Toxic in contact with skin" classification of related compounds, consider double-gloving.[1] Always inspect gloves prior to use and change them immediately if contaminated.

-

Body Protection: A chemically resistant lab coat or apron is required. Ensure there is no exposed skin.[2]

-

-

Respiratory Protection: All handling of volatile liquids or solids that may become airborne should be performed in a certified chemical fume hood to keep airborne concentrations low.[2]

Protocols for Safe Handling, Storage, and Disposal

Trustworthiness in laboratory protocols comes from self-validating systems. The following procedures are designed to be clear, concise, and to minimize risk at each step.

Protocol for Handling and Use

-

Preparation:

-

Designate a specific area within a chemical fume hood for the handling of 2-(2-Methoxyethyl)oxirane.

-

Ensure an eyewash station and safety shower are readily accessible.[2]

-

Assemble all necessary equipment and reagents before retrieving the compound from storage.

-

-

Handling:

-

Post-Handling:

-

Thoroughly decontaminate the work area and any equipment used.

-

Remove and dispose of gloves properly.

-

Wash hands thoroughly with soap and water after handling.[2]

-

Protocol for Safe Storage

-

Conditions: Store in a tightly-closed container in a cool, dry, and well-ventilated area.[2]

-

Incompatibilities: Keep away from sources of ignition and incompatible substances such as strong oxidizing agents and acids.[1][2]

-

Labeling: Ensure the container is clearly labeled with the chemical name and all appropriate hazard warnings.

Protocol for Spill Management and Waste Disposal

-

Spill Response:

-

Evacuate the immediate area and alert colleagues.

-

If the spill is large or you are not trained to handle it, contact your institution's emergency response team.

-

For minor spills within a fume hood, wear appropriate PPE and absorb the spill with an inert material (e.g., vermiculite, sand).[1]

-

Collect the absorbed material into a suitable, sealed container for disposal.[2]

-

Do not let the product enter drains or waterways.[2]

-

-

Waste Disposal:

-

All waste, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous waste.

-

Consult your institution's environmental health and safety (EHS) department for specific disposal procedures and to ensure compliance with local, state, and federal regulations.[2]

-

Emergency and First-Aid Procedures

Rapid and correct response to an exposure is critical. The following workflow outlines the necessary steps.

Caption: Emergency Response and First-Aid Workflow.

-

After Skin Contact: Immediately wash with plenty of soap and water.[2] If skin irritation or a rash occurs, get medical advice/attention.[2]

-

After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing. If eye irritation persists, get medical advice/attention.[2]

-

After Inhalation: Move the person into fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[3]

-

After Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor immediately.[3]

In all cases of exposure, seek prompt medical attention and provide the medical personnel with as much information about the chemical as possible.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 92515, ((p-(2-Methoxyethyl)phenoxy)methyl)oxirane. Retrieved from [Link]

Sources

Reactivity profile of methoxy-substituted epoxides

Technical Guide: Reactivity Profile of Methoxy-Substituted Epoxides

Executive Summary & Chemical Scope

Methoxy-substituted epoxides represent a critical class of electrophiles in drug discovery and complex molecule synthesis. Their reactivity profile is bifurcated by the position of the methoxy group relative to the oxirane ring:

-

Vicinal Methoxy (Glycidyl Ethers): The methoxy group is attached to a methylene spacer (

-position). These are stable, commercially ubiquitous (e.g., in polymer chemistry and linker synthesis), and their reactivity is governed by a tug-of-war between steric hindrance and inductive electron withdrawal. -

Geminal Methoxy (Epoxidized Enol Ethers): The methoxy group is directly attached to the epoxide ring (

-position). These are highly reactive, often transient intermediates that function as "masked"

This guide provides a definitive technical analysis of these species, moving beyond standard textbook definitions to address the practical challenges of regiocontrol in pharmaceutical synthesis.

Mechanistic Underpinnings: The Regioselectivity Matrix

The core challenge in utilizing methoxy-substituted epoxides is predicting and controlling the site of nucleophilic attack. This is not merely a choice of reagents but a manipulation of the transition state energy landscape.

A. The Vicinal Class (Glycidyl Ethers)

Structure:

-

Under Basic Conditions (Steric Control):

-

Mechanism: Pure

. The nucleophile attacks the least hindered carbon (terminal position). -

Driver: The methoxy group adds significant steric bulk to the internal carbon, reinforcing the preference for terminal attack.

-

Outcome: High regioselectivity for

-hydroxy ethers.

-

-

Under Acidic Conditions (Electronic Conflict):

-

Mechanism: Borderline

/ -

The "Expertise" Insight: Unlike simple alkyl epoxides, where acid directs attack to the internal (more substituted) carbon, glycidyl ethers exhibit inductive deactivation . The oxygen of the methoxy group is electron-withdrawing (

effect), which destabilizes the developing partial positive charge at the internal carbon. -

Result: Acid-catalyzed opening of glycidyl ethers is notoriously less regioselective than alkyl epoxides, often yielding mixtures. To force regioselectivity, bidentate Lewis Acids (which chelate the epoxide and methoxy oxygens) are required.

-

B. The Geminal Class (Epoxidized Enol Ethers)

Structure:

-

Dominant Force: Resonance.

-

Acidic Reactivity: Protonation leads to immediate C-O bond scission at the methoxy-bearing carbon. The resulting carbocation is stabilized by the lone pair of the methoxy oxygen (oxocarbenium character).

-

Outcome: Nucleophilic attack occurs exclusively at the methoxy-bearing carbon, or the molecule rearranges to an

-methoxy ketone (Payne-like or hydride shift rearrangements).

Visualization: Decision Pathways

The following diagram illustrates the critical decision nodes when processing methoxy epoxides.

Caption: Decision matrix for regioselective opening based on methoxy substitution patterns.

Experimental Protocols

These protocols are designed to be self-validating systems. The "Checkpoint" steps ensure the reaction is proceeding correctly before committing the entire batch.

Protocol A: Regioselective Aminolysis of Glycidyl Methyl Ether (Base-Catalyzed)

Objective: To synthesize

Reagents:

-

Glycidyl Methyl Ether (1.0 equiv)

-

Primary Amine (e.g., Benzylamine) (1.2 equiv)

-

Solvent: Isopropanol (Protic solvents facilitate proton transfer in the transition state).

-

Catalyst: None (or mild Lewis base if amine is non-nucleophilic).

Workflow:

-

Preparation: Dissolve the amine in Isopropanol (0.5 M concentration).

-

Addition: Add Glycidyl Methyl Ether dropwise at

.-

Expertise Note: Although the reaction is exothermic, low temperature is crucial initially to prevent polymerization of the epoxide.

-

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours.

-

Checkpoint (TLC/GC): Aliquot

. Look for the disappearance of the epoxide spot. If epoxide remains, heat to-

Validation: The product should appear more polar than the starting material.

-

-

Workup: Concentrate in vacuo. The excess amine can often be removed via high-vacuum if volatile, or via column chromatography.

Protocol B: Lewis-Acid Catalyzed Opening (Regional Reversal/Control)

Objective: To force opening at the internal carbon or activate deactivated substrates using

Reagents:

-

Methoxy-substituted epoxide (1.0 equiv)

-

Nucleophile (e.g., Allyltrimethylsilane or Alcohol) (1.5 - 2.0 equiv)

-

Catalyst:

(0.1 equiv) -

Solvent:

(Anhydrous).

Workflow:

-

System Prep: Flame-dry glassware under Argon. Moisture kills the Lewis Acid.

-

Solvation: Dissolve epoxide and nucleophile in

and cool to-

Causality: Cryogenic temperatures are mandatory. At RT,

causes rapid decomposition or polymerization of methoxy epoxides.

-

-

Activation: Add

dropwise over 10 minutes. -

Monitoring: Stir at

for 2 hours. -

Quench: Pour into saturated

while still cold.-

Safety: Exothermic quench.

-

-

Purification: Standard extraction and silica chromatography.

Quantitative Data Summary

The following table summarizes the regioselectivity shifts based on conditions, derived from standard reactivity profiles [1][2].

| Substrate Type | Condition | Nucleophile | Major Product Isomer | Selectivity Ratio (Approx) | Mechanism |

| Glycidyl Ether | Basic ( | Terminal (C3) Attack | >95:5 | ||

| Glycidyl Ether | Acidic ( | Mixed / Terminal Bias | ~60:40 | Inductive Deactivation | |

| Glycidyl Ether | Lewis Acid ( | Catalyst Controlled | >90:10 | Chelation | |

| Geminal Methoxy | Acidic ( | Internal (C2) Attack | >99:1 | Resonance ( |

References

-

Regioselectivity of Epoxide Ring-Openings via SN2 Reactions Under Basic and Acidic Conditions. Source: ResearchGate / Chemistry Europe URL:[Link]

-

Reactions of Epoxides: Ring-Opening (Section 18.5). Source: OpenStax Organic Chemistry URL:[Link]

-

Epoxide Ring-Opening by Alcoholysis. Source: Chemistry LibreTexts URL:[Link]

-

Nucleophilic ring opening of trans-2,3-disubstituted epoxides. Source: Royal Society of Chemistry (RSC) URL:[Link]

Sources

Methodological & Application

Application Note: Synthesis of 2-(2-Methoxyethyl)oxirane from 4-methoxy-1-butene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide for the synthesis of 2-(2-methoxyethyl)oxirane, a valuable functionalized epoxide, from the readily available starting material, 4-methoxy-1-butene. Epoxides, or oxiranes, are crucial building blocks in organic synthesis and drug development due to their high reactivity and utility in forming diverse molecular scaffolds.[1][2] This document details the theoretical underpinnings of the epoxidation reaction, a robust experimental protocol using meta-chloroperoxybenzoic acid (m-CPBA), and essential safety and characterization procedures. The content is structured to provide not only a step-by-step methodology but also the scientific rationale behind the experimental design, ensuring a thorough understanding for successful implementation in a research and development setting.

Introduction: The Significance of Functionalized Epoxides

Epoxides are three-membered cyclic ethers that exhibit significant ring strain, making them highly reactive towards a wide array of nucleophiles.[1] This inherent reactivity allows for the regioselective and stereoselective introduction of various functional groups, rendering epoxides as versatile intermediates in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). The target molecule, 2-(2-methoxyethyl)oxirane, possesses both an epoxide moiety and a methoxyethyl side chain, making it a bifunctional building block for the synthesis of more elaborate structures. The methoxyethyl group can influence the molecule's solubility and potential for hydrogen bonding, which are critical properties in drug design.

The synthesis of epoxides is a fundamental transformation in organic chemistry, with numerous methods available.[3] One of the most reliable and widely used methods is the epoxidation of alkenes using peroxy acids, a reaction known as the Prilezhaev reaction.[4][5] Among the various peroxy acids, meta-chloroperoxybenzoic acid (m-CPBA) is frequently employed due to its commercial availability, ease of handling as a solid, and generally high yields and selectivities.[5][6]

Reaction Mechanism: The "Butterfly" Transition State

The epoxidation of an alkene with a peroxy acid like m-CPBA proceeds through a concerted mechanism, often referred to as the "butterfly mechanism".[6] In this single-step process, the π-bond of the alkene acts as a nucleophile, attacking the electrophilic oxygen of the peroxy acid. Simultaneously, the peroxy acid's hydroxyl proton is transferred to its carbonyl oxygen, and the O-O bond is cleaved. This intricate dance of electrons occurs through a cyclic transition state, resulting in the formation of the epoxide and a carboxylic acid byproduct (in this case, meta-chlorobenzoic acid).

A key feature of this mechanism is its syn-stereospecificity, meaning that the stereochemistry of the starting alkene is retained in the epoxide product.[6][7] For the synthesis of 2-(2-methoxyethyl)oxirane from 4-methoxy-1-butene, this results in the formation of a racemic mixture of the two enantiomers of the product.

Caption: The concerted "butterfly" mechanism for the epoxidation of 4-methoxy-1-butene with m-CPBA.

Experimental Protocol

This protocol details the synthesis, purification, and characterization of 2-(2-methoxyethyl)oxirane.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Comments |

| 4-methoxy-1-butene | ≥98% | Commercially Available | --- |

| m-Chloroperoxybenzoic acid (m-CPBA) | 70-75% | Commercially Available | The remainder is m-chlorobenzoic acid and water for stability.[5] |

| Dichloromethane (DCM) | Anhydrous | Commercially Available | Reaction solvent. |

| Sodium bicarbonate (NaHCO₃) | Reagent Grade | Commercially Available | For aqueous workup to neutralize acidic components. |

| Sodium sulfite (Na₂SO₃) | Reagent Grade | Commercially Available | To quench excess peroxide. |

| Anhydrous magnesium sulfate (MgSO₄) | Reagent Grade | Commercially Available | Drying agent. |

| Silica gel | 230-400 mesh | Commercially Available | For flash column chromatography.[8] |

| Ethyl acetate | HPLC Grade | Commercially Available | Eluent for chromatography. |

| Hexanes | HPLC Grade | Commercially Available | Eluent for chromatography. |

Synthesis of 2-(2-Methoxyethyl)oxirane

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-methoxy-1-butene (5.0 g, 58.0 mmol, 1.0 equiv) in dichloromethane (100 mL).

-

Cooling: Cool the solution to 0 °C in an ice-water bath. This is crucial to control the exothermic nature of the reaction and to minimize potential side reactions.

-

Addition of m-CPBA: To the stirred solution, add m-CPBA (70%, 17.2 g, 70.0 mmol, 1.2 equiv) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C. Using a slight excess of the oxidizing agent helps to drive the reaction to completion.

-

Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 3-5 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

-

Quenching: Upon completion, cool the reaction mixture back to 0 °C and quench the excess m-CPBA by the slow addition of a saturated aqueous solution of sodium sulfite (50 mL). Stir vigorously for 20 minutes.

-

Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to remove the m-chlorobenzoic acid byproduct, followed by brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification: Flash Column Chromatography

The crude product is purified by flash column chromatography on silica gel.[8]

-

Column Packing: Pack a glass column with silica gel using a slurry method with a low-polarity solvent system (e.g., 5% ethyl acetate in hexanes).

-

Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load the dried silica onto the top of the column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20% ethyl acetate). Collect fractions and analyze them by TLC.

-

Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield 2-(2-methoxyethyl)oxirane as a colorless oil.

Caption: Step-by-step experimental workflow for the synthesis and purification of 2-(2-methoxyethyl)oxirane.

Safety Precautions

-

m-CPBA: m-CPBA is a strong oxidizing agent and can be explosive, especially in its pure form.[5][9] Commercially available m-CPBA (typically ≤77%) is stabilized with water and m-chlorobenzoic acid.[5] Avoid heating and grinding the solid.[10][11] Store it refrigerated (2-8 °C).[10]

-

Dichloromethane: DCM is a volatile and potentially carcinogenic solvent. All manipulations should be performed in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Quenching: The quenching of excess peroxide can be exothermic. Perform this step slowly and with cooling.

Characterization of 2-(2-Methoxyethyl)oxirane

The structure and purity of the synthesized 2-(2-methoxyethyl)oxirane should be confirmed by spectroscopic methods.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the oxirane ring protons in the range of 2.5-3.5 ppm.[12] The protons of the methylene groups in the methoxyethyl side chain will also have distinct chemical shifts, and the methoxy group will appear as a singlet around 3.3-3.4 ppm.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show signals for the two carbons of the epoxide ring in the range of 40-60 ppm.

-

Mass Spectrometry (MS): GC-MS can be used to determine the molecular weight of the product and to assess its purity.

-

Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic C-O-C stretching band for the epoxide ring around 1250 cm⁻¹.

| Expected ¹H NMR Data (in CDCl₃) | |

| Chemical Shift (ppm) | Multiplicity & Integration |

| ~3.35 | s, 3H |

| ~3.50 | t, 2H |

| ~1.70 | q, 2H |

| ~2.50 | m, 1H |

| ~2.80 | m, 1H |

| ~3.00 | m, 1H |

Note: The exact chemical shifts and multiplicities may vary. The methylene protons of the oxirane ring are diastereotopic and may exhibit complex splitting patterns.[12]

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of 2-(2-methoxyethyl)oxirane from 4-methoxy-1-butene using m-CPBA. By understanding the underlying reaction mechanism and adhering to the outlined experimental and safety procedures, researchers can reliably produce this valuable synthetic intermediate. The successful synthesis and characterization of this functionalized epoxide will enable its application in the development of novel chemical entities for the pharmaceutical and other industries.

References

-

Chemo-Enzymatic Synthesis of Chiral Epoxides Ethyl and Methyl (S)-3-(Oxiran-2-yl)propanoates from Renewable Levoglucosenone: An Access to Enantiopure (S)-Dairy Lactone. MDPI. Available at: [Link]

- Process for the epoxidation of a tetrasubstituted alkene. Google Patents.

-

Synthesis of epoxides. Organic Chemistry Portal. Available at: [Link]

-

Epoxidation of Alkenes. Chemistry Steps. Available at: [Link]

-

Sharpless Asymmetric Epoxidation of Allylic Alcohols. ChemTube3D. Available at: [Link]

-

Synthesis of Epoxides. YouTube. Available at: [Link]

-

Ethers, Sulfides (omit), and Epoxides. Available at: [Link]

-

m-CPBA (meta-chloroperoxybenzoic acid). Master Organic Chemistry. Available at: [Link]

-

Epoxides - The Outlier Of The Ether Family. Master Organic Chemistry. Available at: [Link]

-

3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. Organic Chemistry Portal. Available at: [Link]

-

Synthesis and styrene copolymerization of alkoxy ring-substituted 2-methoxyethyl phenylcyanoacrylates. ChemRxiv. Available at: [Link]

-

Standard Operating Procedure - 3-Chloroperbenzoic acid (MCPBA). Available at: [Link]

-

Molecular Structure Effect on the Epoxidation of 1-Butene and Isobutene on the Titanium Silicate Catalyst under Transient Conditions in a Trickle Bed Reactor. ACS Omega. Available at: [Link]

-

Epoxide-Functionalized Solid Surfaces. Chemistry of Materials. Available at: [Link]

-

Sharpless epoxidation. Wikipedia. Available at: [Link]

-

Jacobsen epoxidation. Wikipedia. Available at: [Link]

-

Regioselectivity in the Ring Opening of Epoxides for the Synthesis of Aminocyclitols from D-(−)-Quinic Acid. PMC - NIH. Available at: [Link]

-

Enantioselective epoxidation of unfunctionalized olefins catalyzed by salen manganese complexes. Journal of the American Chemical Society. Available at: [Link]

-

Functionalization of graphene oxide via epoxide groups: a comprehensive review of synthetic routes and challenges. Frontiers. Available at: [Link]

-

5.2: Epoxidation of Allylic Alcohols. Chemistry LibreTexts. Available at: [Link]

-

M-CHLOROPERBENZOIC ACID EXTRA PURE MSDS. Loba Chemie. Available at: [Link]

-

Alkene Epoxidation Reaction Mechanism - Peroxy Acid MCPBA. YouTube. Available at: [Link]

-

Epoxidation of Alkenes using mCPBA: Mechanism and Properties!. YouTube. Available at: [Link]

-

8.7: Oxidation of Alkenes - Epoxidation and Hydroxylation. Chemistry LibreTexts. Available at: [Link]

-

Molecular Structure Effect on the Epoxidation of 1-Butene and Isobutene on the Titanium Silicate Catalyst under Transient Conditions in a Trickle Bed Reactor. PMC - NIH. Available at: [Link]

-

5.3: Epoxidation of Unfunctionalized Alkenes. Chemistry LibreTexts. Available at: [Link]

-

Purification and Characterization of Two Epoxide Hydrolases from Corynebacterium sp. ASM Journals. Available at: [Link]

-

Epoxides: methods of synthesis, reactivity, practical significance. ResearchGate. Available at: [Link]

-

¹H-NMR spectrum of 2-(4-ethyl-3-methoxybenzyl) oxirane (Methyl eugenol epoxide). ResearchGate. Available at: [Link]

-

Utilization of CO2-Available Organocatalysts for Reactions with Industrially Important Epoxides. MDPI. Available at: [Link]

-

Sharpless Asymmetric Epoxidation. Dalal Institute. Available at: [Link]

-

MCPBA Epoxidation of Alkenes: Reinvestigation of Correlation between Rate and Ionization Potential. Journal of the American Chemical Society. Available at: [Link]

-

Successful flash chromatography. Biotage. Available at: [Link]

-

Jacobsen epoxidation. OpenOChem Learn. Available at: [Link]

- Process for the purification of epoxides. Google Patents.

-

Epoxidation of unfunctionalized olefins by Mn(salen) catalyst using organic peracids as oxygen source: A theoretical study. PMC - PubMed Central. Available at: [Link]

-

Functionalization of iron oxide nanoparticles with a versatile epoxy amine linker. PMC - NIH. Available at: [Link]

-

Synthesis of Chiral Cyclic Alcohols from Chiral Epoxides by H or N Substitution with Frontside Displacement. Organic Letters. Available at: [Link]

-

4.9: Spectroscopy of Ethers and Epoxides. Chemistry LibreTexts. Available at: [Link]

-

(2S)-2-Ethyloxirane. ATB. Available at: [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Epoxide synthesis by epoxidation [organic-chemistry.org]

- 4. youtube.com [youtube.com]

- 5. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Epoxidation of Alkenes - Chemistry Steps [chemistrysteps.com]

- 8. biotage.com [biotage.com]

- 9. fishersci.com [fishersci.com]

- 10. rtong.people.ust.hk [rtong.people.ust.hk]

- 11. lobachemie.com [lobachemie.com]

- 12. chem.libretexts.org [chem.libretexts.org]

Application Note: Chemoselective Epoxidation of 4-Methoxy-1-Butene via the Prilezhaev Reaction

Executive Summary

This application note details the protocol for the epoxidation of 4-methoxy-1-butene (CAS 4696-30-4) to its corresponding epoxide, 2-(2-methoxyethyl)oxirane. The method utilizes meta-chloroperoxybenzoic acid (mCPBA) in dichloromethane (DCM). Special emphasis is placed on managing the volatility of the substrate (BP: 71.3°C) and the acid-sensitivity of the resulting epoxide. The protocol incorporates a buffered reaction environment to minimize hydrolytic ring-opening and details a reductive workup to safely quench excess peroxides.

Mechanistic Insight & Reaction Design

The transformation proceeds via the Prilezhaev reaction , a concerted electrophilic oxidation. The mechanism is characterized by a "Butterfly" transition state where the alkene

Key Mechanistic Features:

-

Concerted Process: Bond forming and breaking occur synchronously, maintaining stereochemical fidelity (syn-addition).

-

Electrophilicity: The reaction rate is accelerated by electron-donating groups on the alkene (nucleophile) and electron-withdrawing groups on the peracid.

-

The "Buffer" Necessity: The byproduct, m-chlorobenzoic acid (mCBA), is strong enough (

) to catalyze the ring-opening of the epoxide to a diol or rearranged ketone. To prevent this, solid sodium bicarbonate is introduced directly into the reaction media.

Visualization: Reaction Mechanism[2][3][4][5]

Figure 1: The concerted "Butterfly" mechanism of mCPBA epoxidation. Note the role of the buffer in neutralizing the acid byproduct.

Critical Material Attributes (CMA)

Success in this synthesis relies heavily on the quality of reagents, particularly the oxidant.

| Reagent | MW ( g/mol ) | Physical State | Key Attribute | Handling Note |

| 4-Methoxy-1-butene | 86.13 | Liquid | Volatile (BP ~71°C) | Keep cold; avoid high-vac. |

| mCPBA | 172.57 | White Powder | Purity varies (≤77%) | Must Titrate. Shock sensitive. |

| Dichloromethane | 84.93 | Liquid | Anhydrous | Solvent of choice for mCBA precipitation. |

| Sodium Bicarbonate | 84.01 | Solid | Powder | Used as solid buffer. |

Expert Insight: mCPBA Purity

Commercial mCPBA is stabilized with m-chlorobenzoic acid and water, typically sold as "70-77% max". Using it without titration can lead to large stoichiometric errors.

-

Titration Protocol: Dissolve 100 mg mCPBA in 5 mL glacial acetic acid. Add 2 mL saturated aqueous KI. Titrate the liberated iodine with 0.1 M sodium thiosulfate until colorless.

Experimental Protocol

Scale: 10 mmol (approx. 0.86 g of substrate) Expected Yield: 85-92%

Step 1: Reaction Setup

-

Glassware: Oven-dried 100 mL Round Bottom Flask (RBF) with a magnetic stir bar.

-

Solvent: Add 40 mL of DCM (0.25 M concentration relative to substrate).

-

Substrate: Add 4-methoxy-1-butene (1.0 equiv, 10 mmol, 0.86 g).

-

Buffer: Add finely powdered

(2.5 equiv, 25 mmol, 2.1 g).-

Why? The heterogeneous buffer neutralizes mCBA as it forms, protecting the acid-sensitive epoxide.

-

-

Cooling: Cool the suspension to 0°C in an ice/water bath.

Step 2: Addition of Oxidant

-

mCPBA Preparation: Calculate the mass required for 1.2 equivalents based on titrated purity.

-

Example: If 77% pure:

.

-

-

Addition: Add mCPBA portion-wise over 15 minutes to the stirring solution at 0°C.

-

Control: Do not dump all at once; the reaction is exothermic.

-

-

Incubation: Allow the reaction to warm slowly to room temperature (RT) and stir for 4–12 hours.

-

Visual Indicator: A white precipitate (mCBA) will form and thicken the suspension.

-

Step 3: Process Control (TLC/NMR)

-

TLC: Silica gel, 10% Ethyl Acetate in Hexanes. Stain with

(alkenes stain brown; epoxides are often faint but visible). -

NMR: Take a 50 µL aliquot, filter, and run in

.-

Target: Disappearance of alkene signals (

5.8 ppm multiplet, -

Appearance: Epoxide protons (

2.8–3.0 ppm).

-

Step 4: Workup & Quench

-

Filtration: Filter the reaction mixture through a fritted glass funnel or a pad of Celite to remove solid mCBA and excess

. Rinse the cake with cold DCM. -

Reductive Quench: Transfer filtrate to a separatory funnel. Add 20 mL of 10% aqueous Sodium Thiosulfate (

) . Shake vigorously until the organic layer is negative for peroxides (starch-iodide paper test). -

Acid Removal: Wash the organic layer with 20 mL Saturated

. -

Drying: Wash with brine, dry over anhydrous

, and filter.

Step 5: Purification[6]

-

Caution: The product is a volatile liquid (estimated BP 100–110°C).

-

Concentration: Remove DCM via rotary evaporation at >300 mbar and <30°C bath . Do not use high vacuum, or you will lose the product.

-

Isolation:

Workflow Visualization

Figure 2: Step-by-step workflow ensuring safety and product integrity.

Safety & Hazard Analysis

Peroxide Hazards

mCPBA is an organic peroxide.[4][5][6]

-

Shock Sensitivity: Pure mCPBA is shock-sensitive. Never scrape dried material from ground glass joints.

-

Concentration: Never distill a reaction mixture containing mCPBA to dryness. Explosive concentration of peroxides may occur.[7] Always perform the thiosulfate quench before concentration.

Volatility Hazards

-

Inhalation: The substrate and product are volatile ethers. Use a well-ventilated fume hood.

-

Flammability: Low flash point anticipated. Keep away from static discharge and open flames.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Product lost during evaporation. | Do not use high vacuum. Use a Vigreux column for solvent removal if possible. |

| Side Products (Diol) | Acid-catalyzed ring opening. | Ensure solid |

| Incomplete Reaction | mCPBA purity lower than assumed. | Titrate mCPBA before use.[8] Add 0.1-0.2 eq extra if reaction stalls. |

| "Gooey" Precipitate | mCBA/Buffer clumping. | Dilute with more DCM to maintain efficient stirring. |

References

-

Prilezhaev Reaction Mechanism

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. Chapter 20: Electrophilic addition to alkenes.

-

Reference Link:

-

Epoxidation Methodologies

- Swern, D. (1953).

-

Reference Link:

-

mCPBA Purification and Handling

- Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.

-

Reference Link:

-

Physical Properties of 4-methoxy-1-butene

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. ias.ac.in [ias.ac.in]

- 3. Prilezhaev Reaction [organic-chemistry.org]

- 4. Prilezhaev reaction - Wikipedia [en.wikipedia.org]

- 5. rtong.people.ust.hk [rtong.people.ust.hk]

- 6. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. reddit.com [reddit.com]

- 9. echemi.com [echemi.com]

- 10. 4-methoxybut-1-ene | 4696-30-4 [chemnet.com]

- 11. 1-[(E)-but-1-enyl]-4-methoxybenzene [stenutz.eu]

Nucleophilic substitution reactions of 1,2-Epoxy-4-methoxybutane

Application Note: Nucleophilic Substitution Reactions of 1,2-Epoxy-4-methoxybutane

Executive Summary

1,2-Epoxy-4-methoxybutane (CAS: 4266-06-6), also known as 2-(2-methoxyethyl)oxirane, serves as a versatile C4 building block in the synthesis of functionalized

This guide provides validated protocols for nucleophilic substitution reactions, focusing on controlling regioselectivity (C1 vs. C2 attack) to maximize yield and purity in drug discovery workflows.

Chemical Profile & Reactivity

| Property | Specification |

| IUPAC Name | 2-(2-methoxyethyl)oxirane |

| Molecular Formula | C |

| Molecular Weight | 102.13 g/mol |

| Boiling Point | ~140 °C |

| Density | 0.96 g/mL |

| Key Reactivity | Electrophilic ring opening driven by strain relief (~27 kcal/mol).[1][2] |

Mechanistic Insight: The reaction outcome is dictated by the competition between steric hindrance and electronic stabilization of the transition state.[1]

-

Path A (Basic/Nucleophilic): Under neutral or basic conditions, strong nucleophiles attack the less hindered terminal carbon (C1) via an S

2 mechanism.[1][2] This is the dominant pathway for amines, azides, and thiolates.[1] -

Path B (Acidic/Lewis Acid): Protonation or chelation of the epoxide oxygen weakens the C-O bonds.[1][2] The transition state develops partial carbocation character, directing attack toward the more substituted carbon (C2) .[1] However, for this primary/secondary epoxide, C1 attack often remains competitive, leading to mixtures unless specific catalysts (e.g., metal triflates) are employed.[1][2]

Figure 1: Decision tree for regioselective ring opening of 1,2-Epoxy-4-methoxybutane.

Application Protocols

Protocol A: Synthesis of -Amino Alcohols (Aminolysis)

Application: Generation of hydrophilic scaffolds for kinase inhibitors or beta-blocker analogs.[1][2] Principle: Solvent-free or water-assisted opening ensures high regioselectivity for the terminal position (C1).[2]

Reagents:

-

Catalyst (Optional): Lithium Perchlorate (LiClO

) or Graphite Oxide (for lower temp).[1][2] -

Solvent: Acetonitrile (MeCN) or Water (Green chemistry route).[1][2]

Step-by-Step Procedure:

-

Preparation: In a round-bottom flask, dissolve the amine (1.2 equiv) in MeCN (0.5 M concentration).

-

Addition: Add 1,2-Epoxy-4-methoxybutane dropwise at 0 °C to prevent exotherms.

-

Reaction: Allow the mixture to warm to room temperature (20–25 °C). Stir for 6–12 hours.

-

Monitoring: Monitor consumption of epoxide by TLC (visualize with KMnO

stain) or LC-MS. -

Workup: Concentrate the solvent under reduced pressure.

-

Purification: The crude

-amino alcohol is often pure enough for next steps.[2] If necessary, purify via flash column chromatography (DCM/MeOH gradient).[1][2]

Expected Yield: 85–95% Regioselectivity: >19:1 (Attack at C1).[1][2]

Protocol B: Azidolysis (Precursor for Click Chemistry)

Application: Synthesis of azido-alcohol linkers for PROTACs or Antibody-Drug Conjugates (ADCs).[1][2] Safety Note: Sodium azide is acutely toxic.[1] Perform in a well-ventilated fume hood. Avoid halogenated solvents (potential for explosive di-azidomethane formation).[1][2]

Reagents:

Step-by-Step Procedure:

-

Dissolution: Dissolve NaN

and NH -

Addition: Add the epoxide slowly at room temperature.[1]

-

Reflux: Heat the mixture to 65 °C (reflux) for 4–8 hours.

-

Workup: Cool to room temperature. Concentrate to remove methanol.[1] Extract the aqueous residue with Ethyl Acetate (3x).[1][2]

-

Wash: Wash combined organics with brine, dry over MgSO

, and concentrate. -

Product: The resulting 1-azido-4-methoxybutan-2-ol is a stable intermediate ready for CuAAC (Click) coupling.[2]

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Steric bulk of nucleophile | Increase temperature to 60–80 °C; Use Lewis Acid catalyst (e.g., Yb(OTf) |

| Poor Regioselectivity | Acidic impurities or high temp | Maintain basic/neutral pH; Perform reaction at lower temperature (0 °C to RT).[1][2] |

| Polymerization | High concentration of epoxide | Dilute reaction; Add epoxide slowly to excess nucleophile.[1] |

| Product Instability | Retro-aldol type degradation | Store amino alcohols at -20 °C; Avoid strong bases during workup.[2] |

Safety & Handling

-

Toxicity: Like most epoxides, 1,2-Epoxy-4-methoxybutane is a potential alkylating agent.[1][2] It should be treated as a suspected mutagen.[1]

-

Flammability: Flash point is approx. 40–50 °C. Keep away from open flames.[1]

-

Storage: Store under inert gas (Argon/Nitrogen) at 2–8 °C to prevent moisture-induced hydrolysis or polymerization.

References

-

Clayden, J., Greeves, N., & Warren, S. (2012).[1][2] Organic Chemistry. Oxford University Press.[1] (General mechanism of epoxide ring opening). [1][2]

-

Shivarkar, A. B., et al. (2006).[1][2][3] "Synthesis of

-amino alcohols from aromatic amines and alkylene carbonates/epoxides." Synlett, 2006(09), 1374-1378.[1][2] (Protocol for aminolysis).[1][2][4][5] -

Mirza-Aghayan, M., et al. (2016).[1][2] "Graphite oxide catalyzed synthesis of

-amino alcohols by ring-opening of epoxides."[2] Turkish Journal of Chemistry, 40, 628-638.[1][2] (Green chemistry protocols).[1][2] -

Hanson, R. M. (1991).[1] "The Synthetic Methodology of Nonracemic Glycidol and Related 2,3-Epoxy Alcohols." Chemical Reviews, 91(4), 437–475.[1][2] (Regioselectivity fundamentals). [1][2]

-

ChemicalBook. (2023).[1][2] "1,2-Epoxy-4-methoxybutane Product Properties." (Physical data verification).

Sources

Application Notes and Protocols for the Cationic Polymerization of 2-(2-Methoxyethyl)oxirane

Introduction: Unlocking the Potential of Poly(2-(2-methoxyethyl)oxirane) in Advanced Drug Delivery

The field of biomedical polymer chemistry is in constant pursuit of novel materials with tailored properties for sophisticated therapeutic applications. Among these, hydrophilic and biocompatible polymers are of paramount importance for the development of advanced drug delivery systems. Poly(2-(2-methoxyethyl)oxirane), a polyether with a pendant methoxyethyl group, presents itself as a promising candidate in this arena. Its inherent hydrophilicity, potential for thermoresponsive behavior, and the versatility of the polyether backbone make it an attractive alternative to well-established polymers like polyethylene glycol (PEG).

The cationic ring-opening polymerization (CROP) of 2-(2-methoxyethyl)oxirane offers a powerful route to synthesize well-defined polymers with controlled molecular weights and narrow molecular weight distributions, which are critical parameters for their in vivo performance. This guide provides a comprehensive overview of the synthesis of poly(2-(2-methoxyethyl)oxirane) via CROP, detailing the underlying mechanistic principles, offering step-by-step experimental protocols, and exploring its potential applications in drug delivery. The information presented herein is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this emerging polymer.

I. Mechanistic Insights into the Cationic Ring-Opening Polymerization (CROP) of 2-(2-Methoxyethyl)oxirane

The CROP of epoxides, including 2-(2-methoxyethyl)oxirane, is a chain-growth polymerization initiated by a cationic species. The reaction proceeds via the nucleophilic attack of the oxygen atom of the monomer on the growing cationic chain end.[1] The mechanism can be broadly divided into three key stages: initiation, propagation, and termination.

Initiation: Generating the Active Species

The initiation of CROP requires the generation of a carbocation or an oxonium ion. This is typically achieved using initiators such as Brønsted acids (e.g., triflic acid) or Lewis acids (e.g., boron trifluoride etherate) in the presence of a proton source (co-initiator) like water or an alcohol.[1] Photoinitiators, such as onium salts, can also be employed for spatiotemporal control over the polymerization process.[2]

Diagram of Initiation:

Caption: Initiation of CROP of 2-(2-methoxyethyl)oxirane.

Propagation: Chain Growth

Propagation involves the sequential addition of monomer molecules to the active chain end. The ring-opening of the protonated epoxide can proceed through either an SN1 or SN2 mechanism, depending on the stability of the resulting carbocation. For a primary substituted epoxide like 2-(2-methoxyethyl)oxirane, the propagation is expected to predominantly follow an SN2 pathway, involving a backside attack of the incoming monomer on one of the carbon atoms of the oxonium ion ring.[1]

Diagram of Propagation:

Caption: Propagation step in the CROP of 2-(2-methoxyethyl)oxirane.

Termination and Chain Transfer: Controlling the Polymerization

Termination reactions lead to the irreversible deactivation of the growing polymer chain. These can occur through various mechanisms, including reaction with impurities or the counter-ion. Chain transfer reactions, where the active center is transferred to another molecule (e.g., monomer, solvent, or polymer), can also limit the molecular weight of the resulting polymer.

However, under carefully controlled conditions, CROP can proceed in a "living" manner, where termination and chain transfer reactions are minimized.[3] This allows for the synthesis of polymers with predictable molecular weights and low dispersity, as well as the formation of block copolymers.[3][4] Achieving a living polymerization is highly desirable for biomedical applications where polymer properties need to be precisely controlled.[5]

II. Experimental Protocols for the Synthesis of Poly(2-(2-methoxyethyl)oxirane)

The following protocols are provided as a starting point for the synthesis of poly(2-(2-methoxyethyl)oxirane) via CROP. It is crucial to perform all reactions under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and reagents to minimize side reactions.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 2-(2-Methoxyethyl)oxirane | >98% | Commercially Available | Should be distilled over CaH₂ before use. |

| Dichloromethane (DCM) | Anhydrous | Commercially Available | Should be dried over CaH₂ and distilled. |

| Boron trifluoride diethyl etherate (BF₃·OEt₂) | >98% | Commercially Available | Should be handled with care in a fume hood. |

| Methanol | Anhydrous | Commercially Available | For termination. |

| Diethyl ether | Anhydrous | Commercially Available | For precipitation. |

Protocol for Cationic Polymerization using a Lewis Acid Initiator

This protocol describes a typical procedure for the CROP of 2-(2-methoxyethyl)oxirane using BF₃·OEt₂ as the initiator.

Step-by-Step Procedure:

-

Reactor Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a rubber septum is used as the reactor.

-

Monomer and Solvent Addition: The reactor is charged with freshly distilled 2-(2-methoxyethyl)oxirane (e.g., 5 g, 43 mmol) and anhydrous dichloromethane (e.g., 20 mL) via a syringe under a positive nitrogen pressure.

-

Initiator Preparation: A stock solution of BF₃·OEt₂ in anhydrous dichloromethane (e.g., 0.1 M) is prepared in a separate flame-dried and nitrogen-purged vial.

-

Initiation: The reactor is cooled to the desired temperature (e.g., 0 °C) in an ice bath. The required amount of the initiator solution (e.g., to achieve a monomer-to-initiator ratio of 100:1) is then added dropwise to the stirred monomer solution via a syringe.

-

Polymerization: The reaction mixture is stirred at the selected temperature for a predetermined time (e.g., 2-24 hours). The progress of the polymerization can be monitored by taking aliquots and analyzing the monomer conversion by ¹H NMR spectroscopy.

-

Termination: The polymerization is terminated by the addition of a small amount of anhydrous methanol (e.g., 1 mL).

-